

An In-depth Technical Guide to DPPC-d13: Structure, Properties, and Applications

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Compound of Interest

Compound Name: **DPPC-d13**

Cat. No.: **B11941176**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d13 (**DPPC-d13**), a deuterated analog of the saturated phospholipid DPPC. Its unique properties make it an invaluable tool in biophysical studies of lipid membranes, particularly in neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. This document details its chemical structure, physicochemical properties, and key experimental applications, including detailed protocols and data presentation.

Chemical Structure and Properties

DPPC-d13 is a synthetic phospholipid where 13 hydrogen atoms in the choline headgroup have been replaced with deuterium. This isotopic labeling provides a significant contrast for various analytical techniques without substantially altering the molecule's chemical behavior.

The structure consists of a glycerol backbone esterified with two palmitic acid chains at the sn-1 and sn-2 positions, and a phosphocholine headgroup at the sn-3 position. The deuteration is specifically on the choline moiety, encompassing the nine hydrogens of the three methyl groups and the four hydrogens of the ethyl group.

Table 1: Physicochemical Properties of DPPC and **DPPC-d13**

Property	DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)	DPPC-d13 (1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d13)
Synonyms	L- α -Dipalmitoyl lecithin, PC(16:0/16:0)	16:0 PC-d13, (2R)-2,3-Bis(palmitoyloxy)propyl 2-{tris[(2H3)methyl]ammonio}(2H4)ethyl phosphate
CAS Number	63-89-8 [1]	86531-55-7
Molecular Formula	C ₄₀ H ₈₀ NO ₈ P	C ₄₀ H ₆₇ D ₁₃ NO ₈ P
Molecular Weight	734.04 g/mol [1]	747.12 g/mol
Physical Form	White powder	White powder
Melting Point (Main Phase Transition, T _m)	~41-42 °C [2] [3]	While a specific T _m for DPPC-d13 is not readily available, deuteration of the choline headgroup has been shown to have a minimal effect on the main phase transition temperature compared to acyl chain deuteration. It strongly affects the hydration of the phosphate group. [4]

Applications in Biophysical Research

The primary utility of **DPPC-d13** lies in its application as a molecular probe in studies of model lipid membranes. The significant difference in the neutron scattering length of deuterium compared to hydrogen makes **DPPC-d13** particularly useful in neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry. These methods allow for the detailed structural characterization of lipid bilayers, including the determination of bilayer thickness, area per lipid, and the localization of molecules within the membrane. By selectively deuteration components of a lipid mixture, researchers can create contrast to highlight specific regions or molecules of interest.

In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium labeling is employed to simplify complex spectra and to probe the dynamics and orientation of the choline headgroup within the lipid bilayer. Solid-state ^2H -NMR studies, for instance, can provide detailed information on the order and mobility of the C-D bonds, revealing insights into the conformation and flexibility of the headgroup.

Experimental Protocols

Preparation of DPPC-d13 Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes the preparation of LUVs with a defined size, suitable for a variety of biophysical experiments.

Materials:

- **DPPC-d13** powder
- Chloroform
- Buffer of choice (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
- Rotary evaporator
- Water bath sonicator
- Mini-extruder
- Polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

- Lipid Film Formation:
 - Dissolve a known amount of **DPPC-d13** in chloroform in a round-bottom flask.
 - Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.

- Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
 - Hydrate the lipid film with the desired buffer by vortexing. The temperature of the buffer should be above the phase transition temperature of **DPPC-d13** (i.e., >42°C). This results in the formation of multilamellar vesicles (MLVs).
- Freeze-Thaw Cycles:
 - Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. This step helps to increase the lamellarity and encapsulation efficiency.
- Extrusion:
 - Equilibrate the mini-extruder and the hydrated lipid suspension to a temperature above the T_m .
 - Load the suspension into one of the extruder's syringes.
 - Pass the lipid suspension through the polycarbonate membrane (e.g., 100 nm) 11-21 times. This process results in the formation of LUVs with a relatively uniform size distribution.
- Characterization:
 - The size distribution of the prepared LUVs can be determined by Dynamic Light Scattering (DLS).

Thermotropic Phase Behavior Analysis by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the phase transitions of lipid bilayers.

Materials:

- **DPPC-d13** LUV suspension (prepared as described above)

- Differential Scanning Calorimeter
- DSC sample pans

Methodology:

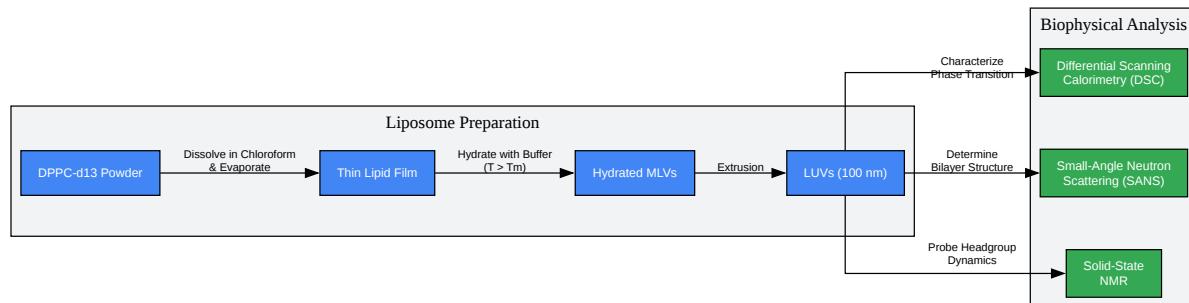
- Sample Preparation:
 - Carefully transfer a known amount of the **DPPC-d13** LUV suspension into a DSC sample pan.
 - Use the same buffer as a reference in a separate pan.
 - Seal the pans hermetically.
- DSC Measurement:
 - Place the sample and reference pans in the DSC instrument.
 - Equilibrate the system at a temperature below the expected pre-transition (e.g., 20°C).
 - Heat the sample at a constant rate (e.g., 1-2°C/min) to a temperature well above the main phase transition (e.g., 60°C).
 - Record the heat flow as a function of temperature.
- Data Analysis:
 - The resulting thermogram will show endothermic peaks corresponding to the pre-transition ($L\beta'$ to $P\beta'$ phase) and the main transition ($P\beta'$ to $L\alpha$ phase).
 - The temperature at the peak maximum of the main transition is taken as the T_m .
 - The enthalpy of the transition (ΔH) can be calculated by integrating the area under the peak.

Table 2: Typical Parameters for DSC Analysis of DPPC Liposomes

Parameter	Value
Lipid Concentration	2-10 mg/mL
Heating Rate	1-2 °C/min
Temperature Range	20 °C to 60 °C
Expected Pre-transition (for DPPC)	~35 °C
Expected Main Transition (T_m for DPPC)	~41-42 °C[2][3]

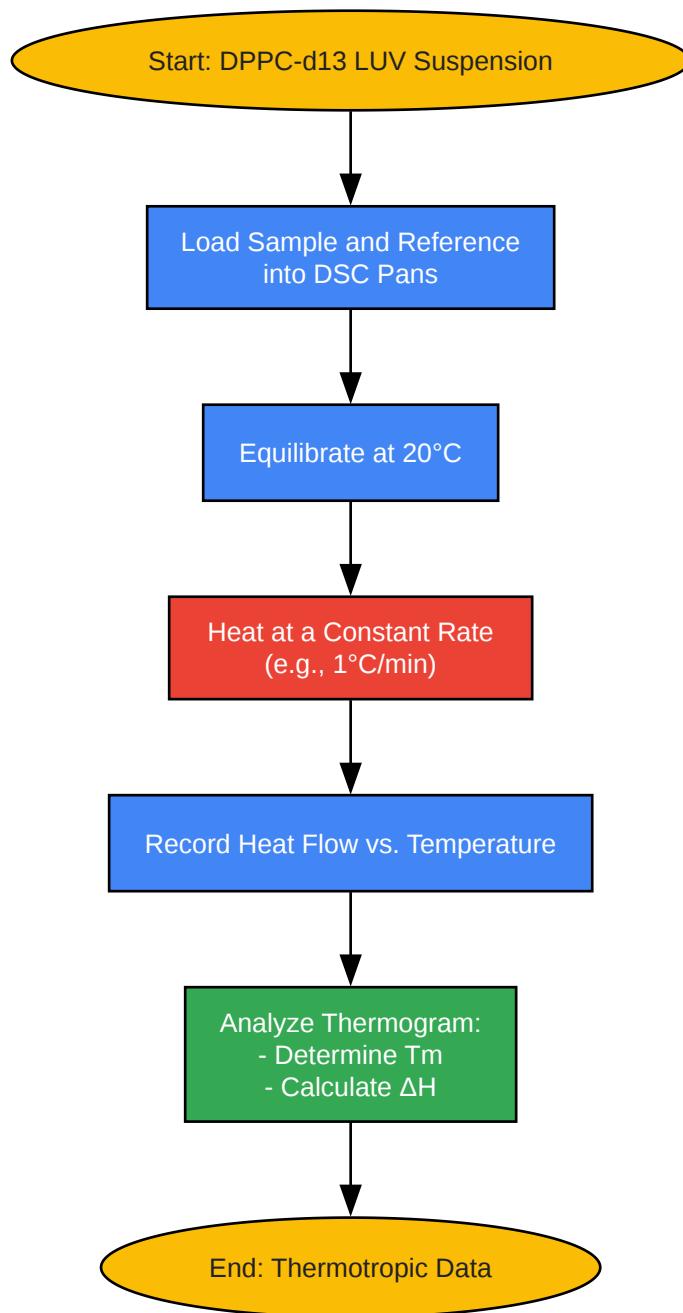
Visualizations

The following diagrams illustrate key experimental workflows for the preparation and analysis of **DPPC-d13** liposomes.



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Caption: Workflow for the preparation and biophysical characterization of **DPPC-d13** liposomes.



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Caption: Step-by-step protocol for Differential Scanning Calorimetry (DSC) analysis of **DPPC-d13** liposomes.

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